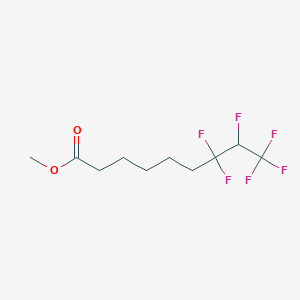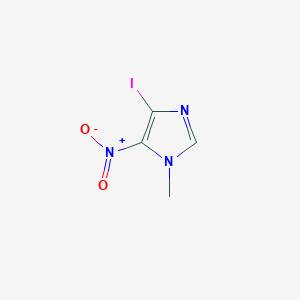
(4-Hydroxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl)(4-nitrophenyl)methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl)(4-nitrophenyl)methyl carbonate is a chemical compound that features a naphthoquinone core structure
Métodos De Preparación
The synthesis of (4-Hydroxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl)(4-nitrophenyl)methyl carbonate typically involves multi-step organic reactions. One common method starts with the preparation of naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) from 1,4,5,8-tetramethoxynaphthalene. . Industrial production methods may involve optimizing these steps for higher yields and scalability.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The naphthoquinone core can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Aplicaciones Científicas De Investigación
(4-Hydroxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl)(4-nitrophenyl)methyl carbonate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumoral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with biological molecules. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies. The nitrophenyl group may also contribute to the compound’s biological activity by interacting with specific molecular targets .
Comparación Con Compuestos Similares
Similar compounds include other naphthoquinone derivatives such as:
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and its antimicrobial properties.
Juglone (5-hydroxy-1,4-naphthoquinone): Found in walnut trees and has allelopathic properties.
Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone): Used as an intermediate in the synthesis of various bioactive compounds .
Propiedades
Número CAS |
74827-78-4 |
|---|---|
Fórmula molecular |
C18H10NO8- |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
[(4-hydroxy-5,8-dioxonaphthalen-1-yl)-(4-nitrophenyl)methyl] carbonate |
InChI |
InChI=1S/C18H11NO8/c20-12-7-8-14(22)16-13(21)6-5-11(15(12)16)17(27-18(23)24)9-1-3-10(4-2-9)19(25)26/h1-8,17,21H,(H,23,24)/p-1 |
Clave InChI |
URIKVUXKDUBSHY-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1C(C2=C3C(=O)C=CC(=O)C3=C(C=C2)O)OC(=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


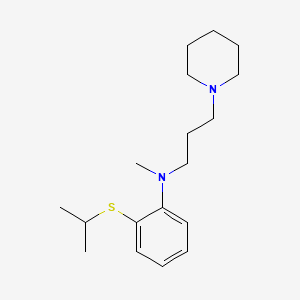
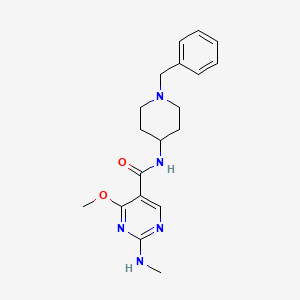


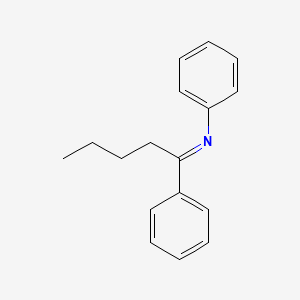

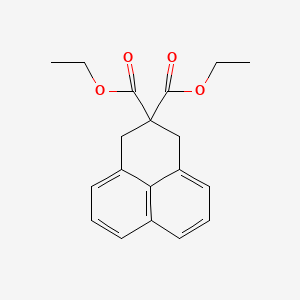
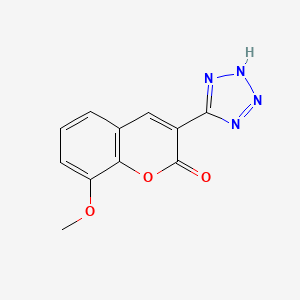
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)

